2-Amino-2-hydroxymethylindane
CAS No.: 136834-85-0
Cat. No.: VC21254277
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136834-85-0 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (2-amino-1,3-dihydroinden-2-yl)methanol |
| Standard InChI | InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |
| Standard InChI Key | KWGNCGJHXQVIOE-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2CC1(CO)N |
| Canonical SMILES | C1C2=CC=CC=C2CC1(CO)N |
Introduction
Chemical Structure and Properties
Structural Information
2-Amino-2-hydroxymethylindane possesses a unique structure that combines an indane skeleton with amino and hydroxymethyl functionalities at the C-2 position. The molecular structure allows for potential chirality at this carbon center, making it valuable for asymmetric applications.
Table 1: Structural and Physical Properties of 2-Amino-2-hydroxymethylindane
| Property | Value |
|---|---|
| IUPAC Name | (2-amino-1,3-dihydroinden-2-yl)methanol |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 136834-85-0 |
| SMILES | C1C2=CC=CC=C2CC1(CO)N |
| InChI | InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |
| InChIKey | KWGNCGJHXQVIOE-UHFFFAOYSA-N |
| Physical Appearance | White to light beige powder |
The compound features a bicyclic structure with a benzene ring fused to a five-membered ring containing the amino and hydroxymethyl substituents at position 2 . This structural arrangement provides several opportunities for chemical interactions and modifications, making it a versatile scaffold for further synthetic transformations.
Physical and Chemical Properties
While comprehensive physical property data specific to 2-Amino-2-hydroxymethylindane is limited in the available literature, its properties can be partially inferred from its structural features and similar compounds:
Table 2: Physical and Chemical Properties of 2-Amino-2-hydroxymethylindane
| Property | Description |
|---|---|
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and chloroform |
| Melting Point | Not definitively reported in available literature |
| Boiling Point | Not definitively reported in available literature |
| pKa | Expected to have basic properties due to the amino group |
| Stability | May be air sensitive; recommended storage under inert atmosphere |
| Reactivity | Reactive at both the amino and hydroxyl functional groups |
The compound's reactivity is primarily determined by its amino and hydroxymethyl functional groups. The primary amine can participate in various reactions including acylation, alkylation, and condensations, while the hydroxyl group can undergo esterification, oxidation, and substitution reactions .
Synthesis Methods
Asymmetric Synthesis Considerations
Given its potential applications in asymmetric synthesis, the development of enantioselective routes to 2-Amino-2-hydroxymethylindane is of particular interest. The compound may be prepared through:
-
Chiral pool strategies starting from naturally occurring amino acids
-
Enzymatic resolutions of racemic mixtures
-
Asymmetric catalytic approaches using transition metal catalysts or organocatalysts
Applications
Role in Asymmetric Synthesis
2-Amino-2-hydroxymethylindane shows significant potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries physically block one trajectory of attack on an achiral substrate, thereby creating facial selectivity and enabling stereoselective reactions . The presence of both amino and hydroxyl groups in 2-Amino-2-hydroxymethylindane allows for multiple attachment points to substrates, potentially enhancing stereochemical control.
Table 3: Potential Applications in Asymmetric Synthesis
| Application Type | Description |
|---|---|
| Chiral Auxiliary | May serve as a removable stereodirecting group in asymmetric transformations |
| Ligand Precursor | Potential precursor for chiral ligands in metal-catalyzed asymmetric reactions |
| Building Block | Building block for the synthesis of complex chiral molecules |
| Resolution Agent | Possible application in the resolution of racemic mixtures |
| Category | Classification |
|---|---|
| GHS Classification | Skin irritation (Category 2) |
| Eye irritation (Category 2A) | |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264: Wash thoroughly after handling | |
| P271: Use only outdoors or in a well-ventilated area | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection |
Related Compounds and Structural Analogs
Comparison with Other Amino-Indane Derivatives
2-Amino-2-hydroxymethylindane belongs to a broader family of amino-indane derivatives, some of which have documented biological activities and synthetic applications. Notable related compounds include:
Table 5: Related Amino-Indane Derivatives
The positional and functional group differences between these compounds significantly affect their chemical reactivity, biological properties, and synthetic utility.
Relationship to Other Chiral Auxiliaries
In the context of asymmetric synthesis, 2-Amino-2-hydroxymethylindane can be compared to other common chiral auxiliaries:
Table 6: Comparison with Other Chiral Auxiliaries
The rigidity of the indane scaffold in 2-Amino-2-hydroxymethylindane may provide enhanced conformational control compared to more flexible chiral auxiliaries, potentially resulting in higher levels of stereoselectivity in certain applications.
Current Research and Future Perspectives
Recent Developments
Current research involving 2-Amino-2-hydroxymethylindane and related structures focuses on:
-
Development of efficient synthetic routes, particularly those providing enantiopure material
-
Exploration of novel applications in catalysis and asymmetric synthesis
-
Investigation of potential biological activities
A recent publication (2025) mentions TFAA-mediated one-pot synthesis of chiral N-protected amino acid-derived 1,2,4-oxadiazoles and their antibacterial studies, which may have relevance to the chemistry of compounds like 2-Amino-2-hydroxymethylindane .
Future Research Directions
Several promising research directions for 2-Amino-2-hydroxymethylindane include:
-
Development of catalytic asymmetric methods for its synthesis
-
Exploration of its potential as a ligand for metal-catalyzed transformations
-
Investigation of its utility in the synthesis of biologically active compounds
-
Computational studies to better understand its conformational preferences and reactivity patterns
-
Potential applications in materials science or polymer chemistry
The bifunctional nature of 2-Amino-2-hydroxymethylindane, combined with its rigid indane backbone, suggests untapped potential in various fields of synthetic and medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume